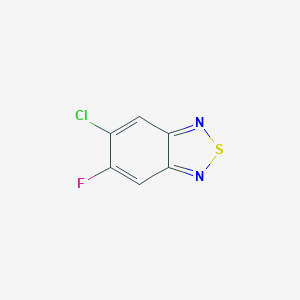

5-氯-6-氟-2,1,3-苯并噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiadiazoles involves various chemical strategies, including condensation reactions that form the benzothiadiazole core. A specific method related to 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, although not directly mentioned, involves the cyclization of precursor molecules under controlled conditions to introduce chloro and fluoro substituents on the benzothiadiazole scaffold (Bannimath, Sambireddy, Purohit, & Pujar, 2010).

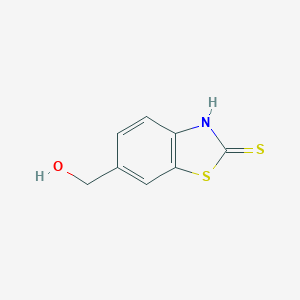

Molecular Structure Analysis

The molecular structure of benzothiadiazoles, including those with chloro and fluoro substituents, is characterized by a conjugated system that contributes to their electronic and optical properties. Structural analysis through X-ray crystallography or NMR spectroscopy provides insights into their planarity, molecular orbitals, and the impact of substituents on their electronic structure. For compounds similar to 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, studies reveal that fluorination can influence molecular packing and electronic properties, enhancing their utility in organic electronics (Nielsen, White, & McCulloch, 2015).

科学研究应用

Reactivity and Synthesis Applications

- Halogenobenzofurazans Reactivity: 对卤代苯并呋喃酮的研究,包括5-氯-苯并噻二唑,侧重于它们与亲核试剂的反应性,表明它们在合成有机化学中构建复杂分子方面的潜在用途。对这些化合物的甲氧基去卤代反应的研究突显了它们多功能的反应性,这对于设计新颖的有机合成途径至关重要(D. D. Monte et al., 1971)。

Pharmacological Applications

- Synthesis and Pharmacological Screening: 苯并噻唑类化合物,包括结构类似于5-氯-6-氟-2,1,3-苯并噻二唑的变体,已被合成并用于抗微生物和抗氧化活性的筛选,展示了它们作为药物发现项目中的潜在领先化合物的潜力(L. P. Raparla et al., 2013)。

- Analgesic and Anti-inflammatory Evaluation: 源自5-氯-6-氟-2,1,3-苯并噻二唑的化合物已被评估其体内镇痛和抗炎活性,为其潜在治疗应用提供了见解(G. Bannimath et al., 2010)。

Material Science and Photovoltaic Applications

- Organic Photovoltaics (OPV): 在交替共聚物中引入5-氯-6-氟-2,1,3-苯并噻二唑单元的研究已被进行,以提高OPV器件的性能。对各种间隔物的影响研究表明,分子设计在实现太阳能电池应用中高功率转换效率方面的重要性(Cansu Zeytun Karaman et al., 2021)。

Fluorescence Imaging and Sensor Applications

- Near-Infrared Fluorescent Probes: 基于5-氯-6-氟-2,1,3-苯并噻二唑的衍生物已被合成为近红外发射荧光团,这对于先进的荧光成像技术至关重要。这些化合物能够实现深层组织成像,并具有高量子产率,使它们成为生物研究中有价值的工具(S. Yao et al., 2016)。

安全和危害

属性

IUPAC Name |

5-chloro-6-fluoro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOABONVNDVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371430 |

Source

|

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole | |

CAS RN |

175204-22-5 |

Source

|

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)